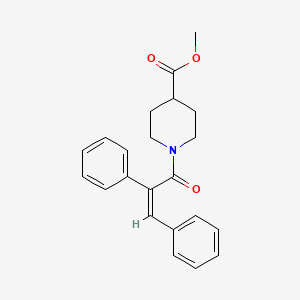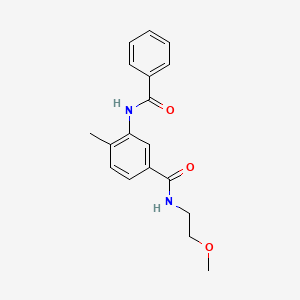![molecular formula C19H18ClN3O2 B4644213 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644213.png)
1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, commonly known as CP-1, is a chemical compound that belongs to the pyrazole class of organic compounds. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. CP-1 has been extensively studied for its potential applications in the treatment of various inflammatory diseases, including arthritis, cancer, and Alzheimer's disease.
Mecanismo De Acción
CP-1 exerts its anti-inflammatory and anti-cancer effects by inhibiting the enzyme 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, which is responsible for the production of prostaglandins that cause inflammation and promote the growth and proliferation of cancer cells. By inhibiting 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, CP-1 reduces inflammation, pain, and fever, and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CP-1 has been shown to have a variety of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. CP-1 has been shown to reduce the formation of amyloid plaques in Alzheimer's disease, which are responsible for the cognitive decline associated with the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-1 has several advantages for lab experiments, including its potent inhibitory effects on 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, its ability to induce apoptosis in cancer cells, and its ability to reduce inflammation and pain. However, CP-1 also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of CP-1. One area of research is the development of more potent and selective 1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide inhibitors that have fewer side effects than current drugs. Another area of research is the development of new drugs that target multiple pathways involved in inflammation and cancer, which may be more effective than single-target drugs like CP-1. Finally, there is a need for more research on the safety and toxicity of CP-1, particularly in humans, to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
CP-1 has been extensively studied for its potential applications in the treatment of various inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain in arthritis, and prevent the formation of amyloid plaques in Alzheimer's disease. CP-1 has also been studied for its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.
Propiedades
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-9-14(2)11-16(10-13)21-19(24)18-7-8-23(22-18)12-25-17-5-3-15(20)4-6-17/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIVEKVNXWPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4644149.png)
![1-[(phenylthio)acetyl]azepane](/img/structure/B4644150.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4644153.png)


![methyl 7-cyclopropyl-3-(4-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4644167.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)propanamide](/img/structure/B4644177.png)
![2-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4644185.png)
![5-[(5-methyl-2-furyl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4644190.png)

![(5-{2-[(4-chlorophenyl)thio]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4644211.png)
![1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4644217.png)

![7-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4644238.png)